molecular formula C22H23N3O4S2 B2455403 ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 511289-13-7

ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2455403
CAS No.: 511289-13-7
M. Wt: 457.56
InChI Key: XYTFUHOSEJCBQY-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The next stage comprised the substitution of the bromine-containing 1,3,4-oxadiazoles in order to introduce the bis (carboxymethyl)amino group .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure and the functional groups it contains. For example, the compound Ethyl 3-oxo-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]butanoate is a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A cornerstone of the research on ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its synthesis and evaluation for antimicrobial and antioxidant activities. The compound has been synthesized through various chemical reactions, with a focus on exploring its potential as a pharmaceutical agent due to its profound antimicrobial properties. For instance, the compounds have shown significant antibacterial and antifungal activities, making them promising candidates for further drug development. The antioxidant potential of these compounds has also been documented, suggesting a broader scope of pharmacological applications (Raghavendra et al., 2016).

Anti-rheumatic Potential

Research into the anti-rheumatic effects of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has yielded promising results. In vivo studies using a collagen-adjuvant arthritis model in rats have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects. This suggests potential for the compound and its derivatives in the treatment of rheumatic diseases, highlighting the importance of the compound in developing new therapeutic agents (Sherif & Hosny, 2014).

Cytotoxic Evaluation for Anticancer Properties

The novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety synthesized for anticancer research represent a significant step forward in the search for new anticancer agents. These compounds have been subjected to cytotoxic evaluation against various cancer cell lines, with some showing promising efficacy. This highlights the potential for these compounds to be developed further as anticancer therapies, contributing to the broader efforts in combating cancer through new chemotherapeutic agents (Adimule et al., 2014).

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and the functional groups it contains. For example, the compound Ethyl 3-oxo-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]butanoate has been classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Properties

IUPAC Name

ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-2-28-21(27)18-15-11-7-4-8-12-16(15)31-20(18)23-17(26)13-30-22-25-24-19(29-22)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTFUHOSEJCBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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